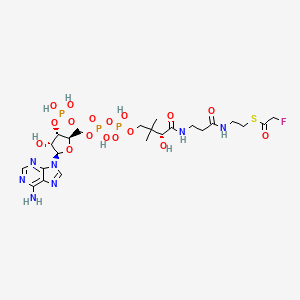
2,6-Dibromo-3-methoxybenzaldehyde
Descripción general
Descripción
2,6-Dibromo-3-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Br2O2 . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde group . The exact structure can be determined using techniques such as infrared spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group. Bromine atoms are good leaving groups, making the compound susceptible to nucleophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : 2,6-Dibromo-3-methoxybenzaldehyde and its derivatives have been synthesized through reactions involving compounds like 4-hydroxy-3-methoxybenzaldehyde and various dibromoalkanes. These reactions result in compounds with specific molecular symmetry and structures (Diao, Guo, Yu, Chen, Jing, & Deng, 2005).
Spectral and Structural Studies : Research on derivatives of this compound includes spectral, optical, and structural studies. These studies involve techniques like X-ray diffraction, NMR, TGA, DSC, and UV-Vis NIR spectroscopy to understand the properties and structure of these compounds (Nagaraju et al., 2018).
Applications in Catalysis and Medicinal Properties
Catalytic Applications : Some derivatives of this compound have been explored for their catalytic properties. For example, the molybdenum(VI) complex with thiazole-hydrazone ligand shows potential as a reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Medicinal Properties : Derivatives of methoxybenzaldehydes, which include this compound, exhibit significant medicinal properties and hold potential in the pharmaceutical industry. Their roles in biosynthesis and medicinal applications are a focus of ongoing research (Kundu & Mitra, 2016).
Molecular Imaging and Nonlinear Optical Properties
Molecular Imaging : Isotopically labeled derivatives of this compound have been synthesized for use in molecular imaging, particularly in the synthesis of biologically relevant molecules (Collins, Paley, Tozer, & Jones, 2016).
Nonlinear Optical Materials : The study of derivatives like 2-hydroxy-3-methoxybenzaldehyde semicarbazone has shown that these compounds can exhibit properties characteristic of nonlinear optical (NLO) materials, making them potential candidates for applications in this field (Binil et al., 2013).
Direcciones Futuras
The future directions for the use of 2,6-Dibromo-3-methoxybenzaldehyde could include its use as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. For example, dibromogallates have been used as a new building block for controlling π-stacking, network formation, and mirror symmetry breaking .
Mecanismo De Acción
Target of Action
Similar compounds, such as redox-active benzaldehydes, have been shown to target cellular antioxidation systems
Mode of Action
It’s known that benzaldehydes can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
Based on the known actions of similar compounds, it’s possible that this compound could affect pathways related to cellular antioxidation
Result of Action
Similar compounds have been shown to disrupt cellular antioxidation systems, leading to inhibited microbial growth
Propiedades
IUPAC Name |
2,6-dibromo-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBEYOQZCDHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)












![2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3268575.png)